BVD-10: A Technical Guide to its Antagonism of the Neuropeptide Y Y1 Receptor
BVD-10: A Technical Guide to its Antagonism of the Neuropeptide Y Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVD-10 is a selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor implicated in a range of physiological processes, including appetite regulation, anxiety, and cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of BVD-10, focusing on its interaction with the NPY Y1 receptor. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. Due to the limited availability of primary research data for BVD-10, this guide synthesizes information from technical data sheets and established methodologies for NPY Y1 receptor research to provide a foundational understanding for researchers in the field.
Introduction to the NPY Y1 Receptor
The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems. The Y1 receptor, a member of the rhodopsin-like G-protein coupled receptor (GPCR) family, is a key component of this system.[1] Activation of the Y1 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular events primarily through coupling to Gαi/o proteins.[1] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of intracellular calcium concentrations.[1] The diverse physiological roles of the NPY Y1 receptor have made it an attractive target for the development of therapeutic agents for various disorders.
BVD-10: A Selective NPY Y1 Receptor Antagonist
BVD-10 is a synthetic peptide analog that acts as a selective antagonist at the NPY Y1 receptor. Its selectivity for the Y1 subtype over other NPY receptor subtypes, such as Y2, Y4, and Y5, makes it a valuable tool for elucidating the specific functions of the Y1 receptor. Conformational studies of BVD-10 suggest that its specific three-dimensional structure contributes to its Y1 selectivity.[2]
Mechanism of Action
BVD-10 exerts its antagonistic effect by competitively binding to the NPY Y1 receptor, thereby blocking the binding of the endogenous agonist NPY. This inhibition prevents the conformational changes in the receptor required for the activation of downstream signaling pathways. The primary mechanisms affected by BVD-10's antagonism are the inhibition of cAMP production and the mobilization of intracellular calcium.
NPY Y1 Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways associated with the NPY Y1 receptor, which are inhibited by BVD-10.
Quantitative Data
The available quantitative data for BVD-10 is limited. The primary reported value is an IC50 from a competitive radioligand binding assay.
| Parameter | Value | Assay Type | Receptor | Cell Line | Radioligand | Reference |
| IC50 | 4.6 x 10⁻⁷ M (460 nM) | Radioligand Binding | Human NPY Y1 | CHO-K1 | [¹²⁵I]-Peptide YY | PerkinElmer Data Sheet |
Note: The IC50 value represents the concentration of BVD-10 required to inhibit 50% of the specific binding of the radioligand.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound, such as BVD-10, to compete with a radiolabeled ligand for binding to the NPY Y1 receptor.
Objective: To determine the binding affinity (IC50, and subsequently Ki) of BVD-10 for the NPY Y1 receptor.
Materials:
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CHO-K1 cells stably expressing the human NPY Y1 receptor.
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Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
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Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
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Radioligand: [¹²⁵I]-Peptide YY (PYY).
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Competitor: BVD-10.
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Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
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Glass fiber filters (e.g., GF/C).
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Scintillation fluid.
Procedure:
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Membrane Preparation:
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Culture CHO-K1-hNPY-Y1 cells to confluency.
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Harvest cells and homogenize in ice-cold membrane preparation buffer.
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Centrifuge the homogenate at low speed to remove nuclei and debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
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Resuspend the membrane pellet in assay buffer and determine the protein concentration.
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Binding Reaction:
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In a 96-well plate, add assay buffer, varying concentrations of BVD-10, and a fixed concentration of [¹²⁵I]-PYY (typically near its Kd).
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Add the membrane preparation to initiate the binding reaction.
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Incubate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
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Termination and Detection:
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Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of BVD-10 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assays
This assay determines the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To measure the functional antagonism of BVD-10 on NPY-mediated inhibition of adenylyl cyclase.
Materials:
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CHO-K1 cells stably expressing the human NPY Y1 receptor.
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Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).
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Forskolin (B1673556) (an adenylyl cyclase activator).
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NPY (agonist).
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BVD-10.
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cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
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Cell Plating: Seed CHO-K1-hNPY-Y1 cells in a 96-well plate and allow them to adhere overnight.
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Assay:
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Replace the culture medium with stimulation buffer.
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Pre-incubate the cells with varying concentrations of BVD-10 for a short period.
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Add a fixed concentration of NPY and a submaximal concentration of forskolin to stimulate cAMP production.
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Incubate for a defined time (e.g., 30 minutes) at 37°C.
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Detection:
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Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
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Data Analysis:
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Plot the cAMP levels against the log concentration of BVD-10 and fit the data to determine the IC50 value for the inhibition of the NPY response.
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This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To assess the antagonistic effect of BVD-10 on NPY-induced calcium release.
Materials:
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CHO-K1 cells stably expressing the human NPY Y1 receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
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Assay buffer (e.g., HBSS).
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NPY (agonist).
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BVD-10.
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Fluorescence plate reader with kinetic reading capabilities.
Procedure:
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Cell Plating and Dye Loading:
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Seed CHO-K1-hNPY-Y1 cells in a black-walled, clear-bottom 96-well plate.
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Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
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Wash the cells to remove extracellular dye.
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Assay:
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Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence.
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Add varying concentrations of BVD-10 to the wells.
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Add a fixed concentration of NPY and immediately begin recording the fluorescence intensity over time.
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Data Analysis:
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Determine the peak fluorescence response for each well.
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Plot the peak response against the log concentration of BVD-10 to determine the IC50 for the inhibition of the calcium signal.
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In Vivo Studies
Currently, there is no publicly available data on the in vivo pharmacokinetic or pharmacodynamic properties of BVD-10. Further research is required to evaluate its efficacy, safety, and therapeutic potential in animal models.
Conclusion
BVD-10 is a selective antagonist of the NPY Y1 receptor with a reported IC50 of 460 nM in radioligand binding assays. Its mechanism of action involves the competitive inhibition of NPY binding, leading to the blockade of downstream signaling pathways, including the inhibition of adenylyl cyclase and the mobilization of intracellular calcium. While specific experimental data for BVD-10 is limited, established protocols for NPY receptor research provide a framework for its further characterization. The lack of in vivo data highlights a critical gap in the understanding of BVD-10's potential as a therapeutic agent. This technical guide serves as a foundational resource for researchers interested in utilizing BVD-10 as a pharmacological tool to investigate the physiological and pathological roles of the NPY Y1 receptor.
